molecular formula C11H15BrFN B596472 4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene CAS No. 1355248-25-7

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene

Cat. No. B596472
M. Wt: 260.15
InChI Key: GWMIATXNJMUOCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of borinic acids, which are a subclass of organoborane compounds used in cross-coupling reactions, relies on the addition of organometallic reagents to boranes . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate was synthesized by heating methyl 3-amino-4-bromobenzoate with 1,3-difluoro-2-nitrosobenzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented. For instance, N,N-Dimethylaniline, a substituted derivative of aniline, is an oily liquid that is colorless when pure .

Scientific Research Applications

Synthesis and Antiviral Activity of Functionally Substituted Indole-3-acetic Acids

  • Application Summary: This research involves the synthesis of dibromo-substituted derivatives of indomethacin and related N-alkylated indole-3-acetic acid derivatives . The study focuses on the antiviral activity of some brominated functionally substituted compounds with respect to the A/Aichi/2/69 influenza virus .
  • Methods of Application: The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield . The reaction of IV or V in THF with solutions of methylamine or dimethylamine afforded the corresponding auxins containing 2-(methylamino)methyl (VI and VII) and 2-(dimethylamino)methyl (VIII and IX) functional groups, respectively .
  • Results or Outcomes: The study reported the synthesis of new functionally substituted heteroauxins VI – XXIX and the antiviral activity of several of them .

Recent Advances in the Synthesis of Coumarin Derivatives

  • Application Summary: The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Compounds containing coumarin backbone are a very important group of compounds due to their usage in pharmacy and medicine .
  • Methods of Application: Many different methods and techniques are developed in order to synthesize coumarin derivatives . Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield .
  • Results or Outcomes: Properties and biological activities of coumarin derivatives have a significant role in the development of new drugs .

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMIATXNJMUOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742823
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(diethylaminomethyl)-1-fluorobenzene

CAS RN

1355248-25-7
Record name N-[(5-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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